molecular formula C13H10O5 B13995855 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- CAS No. 33777-41-2

4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)-

Cat. No.: B13995855
CAS No.: 33777-41-2
M. Wt: 246.21 g/mol
InChI Key: IEWFDZBYAUUDMW-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is a heterocyclic organic compound that features a pyran ring fused with a benzoyl group, a hydroxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield 4H-Pyran-4-one . Another method involves the reaction of 2-thioxonicotinonitrile with 2-thioxo-1,2-dihydroquinoxaline derivatives in the presence of chlorokojic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as mercuric sulfate or sulfuric acid can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl group enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .

Properties

CAS No.

33777-41-2

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

2-benzoyl-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C13H10O5/c14-7-9-6-10(15)12(17)13(18-9)11(16)8-4-2-1-3-5-8/h1-6,14,17H,7H2

InChI Key

IEWFDZBYAUUDMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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